molecular formula C17H19Cl2N3O4S2 B3231803 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329843-78-8

2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B3231803
CAS No.: 1329843-78-8
M. Wt: 464.4 g/mol
InChI Key: IITNRLKNQCRLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule characterized by a thieno[2,3-c]pyridine core substituted with a 4-chlorophenylsulfonyl acetamido group, a methyl moiety at the 6-position, and a terminal carboxamide.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S2.ClH/c1-21-7-6-12-13(8-21)26-17(15(12)16(19)23)20-14(22)9-27(24,25)11-4-2-10(18)3-5-11;/h2-5H,6-9H2,1H3,(H2,19,23)(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITNRLKNQCRLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The process often includes:

  • Formation of the thienopyridine core : Utilizing thiophene derivatives and pyridine analogs.
  • Introduction of the sulfonamide group : This step is crucial as sulfonamides are known for their antibacterial properties.
  • Acetamido modification : This enhances the compound's pharmacological profile.
  • Hydrochloride salt formation : Improving solubility and bioavailability.

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The sulfonamide moiety is particularly noted for its effectiveness in inhibiting bacterial growth.

Enzyme Inhibition

The compound has been assessed for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Inhibitory activity against AChE is critical for potential treatments of neurodegenerative diseases.
  • Urease : Effective urease inhibitors can be beneficial in treating urinary tract infections and other conditions.

Case Studies

  • Antibacterial Screening : In a study involving synthesized thienopyridine derivatives, several compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some achieving IC50 values as low as 2.14 µM compared to standard drugs .
  • Enzyme Inhibition Studies : A series of thienopyridine derivatives were tested for AChE inhibition, showing promising results with IC50 values significantly lower than standard inhibitors .

Data Tables

Activity TypeTarget Organism/EnzymeIC50 (µM)Reference
AntibacterialSalmonella typhi2.14
AntibacterialBacillus subtilis0.63
AChE InhibitionHuman AChE1.21
Urease InhibitionUrease from Proteus vulgaris1.13

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thieno[2,3-c]pyridine Derivatives

Compound Name Molecular Formula Key Substituents Safety Precautions Potential Applications
2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide HCl C₁₈H₂₀ClN₃O₄S₂·HCl - 4-Chlorophenylsulfonyl
- Methyl (6-position)
Not explicitly provided; inferred lab handling standards Hypothetical enzyme/receptor targeting
2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide HCl C₂₁H₂₅ClN₂O₄S·HCl - 4-Chlorophenoxy
- Isopropyl (6-position)
P201 (use with guidance), P210 (avoid ignition sources) Research chemical
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate C₁₅H₂₂N₂O₄S - Boc-protected amine
- Ethyl ester
Classified as laboratory chemical; no specific hazards listed Synthetic intermediate

Key Observations:

Methyl vs. Isopropyl: The methyl group at the 6-position reduces steric hindrance compared to isopropyl, possibly improving bioavailability and metabolic stability.

Synthetic vs. Functional Roles :

  • The Boc-protected intermediate in is likely a precursor in multi-step syntheses, whereas the target compound and ’s analog may be closer to final bioactive molecules .

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs offer insights:

  • ’s Compound: The presence of a phenoxy group and isopropyl substituent may reduce solubility in aqueous media compared to the sulfonyl-containing target compound. This could limit its utility in in vivo applications without formulation optimization .
  • ’s Intermediate : The ethyl ester and Boc-protected amine suggest utility in solid-phase synthesis or as a building block for derivatives with modified pharmacokinetic properties .

Q & A

Q. What are the recommended synthetic routes for this compound, and what challenges arise during its preparation?

The compound is synthesized via multi-step protocols involving sulfonylation, amidation, and cyclization. Key steps include:

  • Sulfonylation : Reacting 4-chlorophenylsulfonyl chloride with intermediates under anhydrous conditions (e.g., dichloromethane solvent, triethylamine catalyst) to introduce the sulfonyl group .
  • Amidation : Coupling with carboxamide precursors using carbodiimide-based reagents (e.g., EDCI/HOBt) in DMF .
  • Cyclization : Acid- or base-mediated ring closure (e.g., HCl in ethanol) to form the tetrahydrothienopyridine core .
    Challenges : Side reactions (e.g., over-sulfonylation) require strict temperature control (0–5°C) and inert atmospheres. Yield optimization often involves iterative solvent screening (e.g., DCM vs. THF) .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and absence of rotamers .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects impurities .
  • HPLC-PDA : Quantifies purity (>95% typical) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

  • Cross-Technique Validation : Compare NMR with FT-IR (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) and X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and identify discrepancies arising from dynamic effects (e.g., ring puckering in the tetrahydrothienopyridine core) .

Q. What experimental designs are optimal for studying the compound’s biological activity in enzyme inhibition assays?

  • Dose-Response Curves : Use a 10-point dilution series (1 nM–100 µM) in triplicate to calculate IC₅₀ values. Include positive controls (e.g., known kinase inhibitors) .
  • Kinetic Studies : Employ stopped-flow spectrophotometry to monitor time-dependent inhibition, distinguishing competitive vs. non-competitive mechanisms .
  • Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) using a Box-Behnken design to identify critical factors .
  • Continuous Flow Chemistry : Reduces side reactions by precise mixing and heat transfer (residence time <5 min) .
  • In-Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .

Q. What strategies address discrepancies in reported biological activity across studies?

  • Reproducibility Checks : Validate assays using standardized protocols (e.g., ATP concentration fixed at 1 mM in kinase assays) .
  • Meta-Analysis : Pool data from 5+ independent studies to calculate pooled effect sizes and identify outliers .
  • Proteomic Profiling : Use SILAC-based mass spectrometry to confirm target engagement in cellular models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in aqueous vs. organic solvents?

  • Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize disparities. For example, high δP values explain poor solubility in non-polar solvents .
  • pH-Dependent Solubility : Test solubility at pH 2–10; the compound’s carboxamide group may ionize at alkaline pH, improving aqueous solubility .

Q. What methodological frameworks support rigorous analysis of structure-activity relationships (SAR)?

  • 3D-QSAR Modeling : Align analogs using CoMFA/CoMSIA to map electrostatic/hydrophobic fields influencing activity .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., chloro to methoxy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.